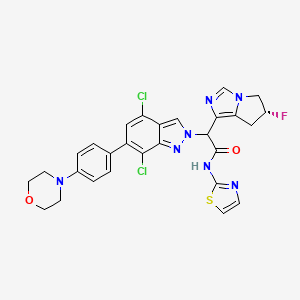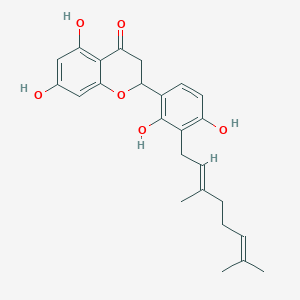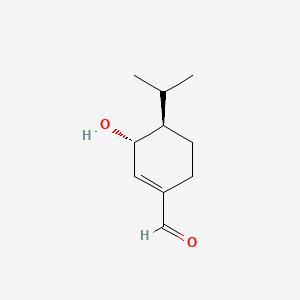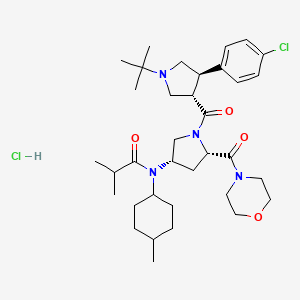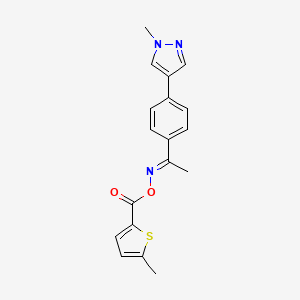
Prazosin-d8 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prazosin-d8 hydrochloride is a deuterated form of prazosin hydrochloride, which is an alpha-adrenergic blocker. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of prazosin, as the deuterium atoms can be detected using mass spectrometry. Prazosin itself is used to treat high blood pressure, symptoms of an enlarged prostate, and post-traumatic stress disorder (PTSD).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of prazosin-d8 hydrochloride involves the incorporation of deuterium atoms into the prazosin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of a deuterated solvent such as deuterated chloroform or deuterated methanol, and the reaction is carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in large quantities, and the reaction conditions are optimized to maximize the yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity this compound suitable for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions
Prazosin-d8 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms from the molecule.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. The reaction is typically carried out under mild conditions to prevent over-reduction.
Substitution: Common reagents include halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, alcohols). The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of prazosin-d8 N-oxide, while reduction may yield prazosin-d8 amine. Substitution reactions can lead to a variety of products depending on the substituents introduced into the molecule.
Wissenschaftliche Forschungsanwendungen
Prazosin-d8 hydrochloride is widely used in scientific research for various applications, including:
Pharmacokinetics and Metabolism Studies: The deuterium atoms in this compound can be detected using mass spectrometry, allowing researchers to study the pharmacokinetics and metabolism of prazosin in biological systems.
Drug Interaction Studies: this compound is used to study the interactions of prazosin with other drugs and to understand the mechanisms of drug-drug interactions.
Receptor Binding Studies: The compound is used to investigate the binding of prazosin to alpha-adrenergic receptors and to study the molecular mechanisms of receptor activation and inhibition.
Biological and Medical Research: this compound is used in various biological and medical research studies to understand the effects of prazosin on different physiological and pathological processes.
Wirkmechanismus
Prazosin-d8 hydrochloride exerts its effects by blocking alpha-1 adrenergic receptors. These receptors are located on the smooth muscle cells of blood vessels and are responsible for mediating vasoconstriction. By blocking these receptors, this compound causes vasodilation, leading to a decrease in blood pressure. The compound also relaxes the smooth muscle of the prostate and bladder neck, improving urinary flow in patients with an enlarged prostate. The exact mechanism by which this compound alleviates PTSD-related nightmares is not fully understood but is thought to involve the modulation of central adrenergic activity.
Vergleich Mit ähnlichen Verbindungen
Prazosin-d8 hydrochloride is similar to other alpha-adrenergic blockers such as:
Terazosin: Used to treat high blood pressure and benign prostatic hyperplasia.
Doxazosin: Used to treat high blood pressure and urinary retention associated with benign prostatic hyperplasia.
Alfuzosin: Primarily used to treat urinary retention associated with benign prostatic hyperplasia.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which makes it particularly useful for research applications involving mass spectrometry. The deuterium atoms provide a distinct mass difference that allows for the precise tracking and analysis of the compound in biological systems.
Eigenschaften
Molekularformel |
C19H22ClN5O4 |
|---|---|
Molekulargewicht |
427.9 g/mol |
IUPAC-Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C19H21N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22);1H/i5D2,6D2,7D2,8D2; |
InChI-Schlüssel |
WFXFYZULCQKPIP-CADLHFACSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC=CO4)([2H])[2H])[2H].Cl |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


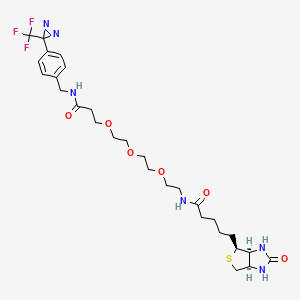
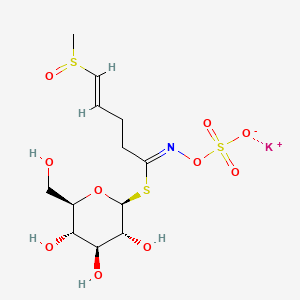
![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)

